(R)-1-(Ethyl(methyl)amino)propan-2-ol

Catalog No.
S12211368
CAS No.
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(Ethyl(methyl)amino)propan-2-ol

Product Name

(R)-1-(Ethyl(methyl)amino)propan-2-ol

IUPAC Name

(2R)-1-[ethyl(methyl)amino]propan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-4-7(3)5-6(2)8/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

KTGCCYKUJUWNFF-ZCFIWIBFSA-N

Canonical SMILES

CCN(C)CC(C)O

Isomeric SMILES

CCN(C)C[C@@H](C)O

(R)-1-(Ethyl(methyl)amino)propan-2-ol is a chiral compound characterized by the presence of an ethyl and a methyl amino group attached to a propanol backbone. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which include an alcohol functional group and a tertiary amine. The specific stereochemistry of this compound can significantly influence its biological activity and interaction with biological targets.

Typical of alcohols and amines:

  • Oxidation: The alcohol functional group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound may be reduced to yield secondary or tertiary amines.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

The reactivity of this compound is largely influenced by the presence of both the hydroxyl (-OH) and amino (-NH) groups, allowing it to participate in diverse organic reactions, including those involving electrophiles and nucleophiles .

Research indicates that (R)-1-(Ethyl(methyl)amino)propan-2-ol exhibits significant biological activity, particularly in the context of its interactions with neurotransmitter systems. It may function as a modulator for various receptors, potentially influencing neurological pathways. The specific configuration of the chiral center contributes to its unique pharmacological profile, which may lead to varying effects compared to its enantiomers or structural analogs. Studies have suggested that compounds with similar structures can affect neurotransmission and exhibit neuroprotective properties .

The synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol can be achieved through several methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts to ensure the formation of the desired enantiomer.
  • Reduction Reactions: Reducing corresponding ketones or imines using reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions.
  • Direct Alkylation: An alkylation reaction involving a suitable precursor that introduces the ethyl and methyl groups onto the propanol backbone.

These methods often require specific reaction conditions, including temperature control and solvent choice, to optimize yield and purity .

(R)-1-(Ethyl(methyl)amino)propan-2-ol has several applications across various fields:

  • Pharmaceutical Development: Its potential as a therapeutic agent for neurological disorders makes it a candidate for drug development.
  • Organic Synthesis: It serves as a chiral building block in the synthesis of more complex organic molecules.
  • Chemical Research: Used in studies investigating receptor interactions and enzyme modulation.

The compound's unique properties make it valuable for both academic research and industrial applications .

Interaction studies have demonstrated that (R)-1-(Ethyl(methyl)amino)propan-2-ol can engage with various biological targets, including neurotransmitter receptors. These interactions often depend on the stereochemistry of the compound, which influences binding affinity and efficacy. Research into its mechanism of action suggests that it may modulate receptor activity, leading to physiological effects relevant in pharmacology .

Several compounds share structural similarities with (R)-1-(Ethyl(methyl)amino)propan-2-ol, including:

Uniqueness

What distinguishes (R)-1-(Ethyl(methyl)amino)propan-2-ol from these similar compounds is its specific chiral configuration and combination of functional groups, which can lead to unique biological activities and chemical reactivities. This specificity is critical in pharmaceutical contexts where enantiomeric purity can significantly impact therapeutic outcomes .

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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